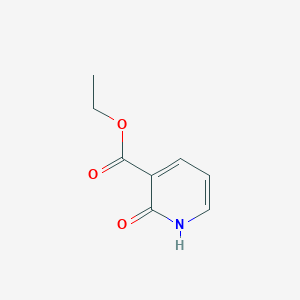

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXOVXUHTGDSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Chemical Properties, Synthesis, and Stability Profile

Part 1: Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 27805-12-5), often referred to as Ethyl 2-hydroxynicotinate , is a critical heterocyclic building block in medicinal chemistry. It serves as a core scaffold for the development of kinase inhibitors, analgesic agents, and anti-fibrotic drugs.

This guide provides a comprehensive technical analysis of its dual-tautomeric nature, reactivity profile, and stability. It challenges the conventional "inert" view of pyridine esters by highlighting the dynamic lactam-lactim equilibrium that dictates its behavior in nucleophilic substitutions and alkylation reactions.

Part 2: Chemical Identity & Tautomerism

The reactivity of this molecule is defined by the equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. While the ester group at the C3 position withdraws electron density, stabilizing the anionic intermediate, the solvent environment dictates the predominant tautomer.

Identification Data[1][2][3]

| Property | Detail |

| IUPAC Name | Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate |

| Common Synonyms | Ethyl 2-hydroxynicotinate; 3-Carboethoxy-2-pyridone |

| CAS Number | 27805-12-5 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| SMILES | CCOC(=O)C1=CC=CNC1=O |

| Appearance | White to off-white crystalline solid |

| Melting Point | 136–139 °C |

Tautomeric Equilibrium (Visualized)

In the solid state and polar solvents (e.g., DMSO, Methanol), the Lactam (A) form predominates due to intermolecular hydrogen bonding and high dipole stabilization. In non-polar solvents (e.g., Toluene) or gas phase, the Lactim (B) form becomes significant, influencing O-alkylation selectivity.

Figure 1: Lactam-Lactim tautomerism. The equilibrium shifts based on solvent polarity and pH, critically affecting alkylation regioselectivity.

Part 3: Chemical Reactivity & Synthesis Utility

Ambident Nucleophilicity (N- vs. O-Alkylation)

The deprotonated anion of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is an ambident nucleophile .[1]

-

N-Alkylation (Thermodynamic Control): Favored by soft electrophiles, polar aprotic solvents (DMF), and alkali metal bases (Cs₂CO₃, NaH).[2] This retains the amide-like aromaticity.[3]

-

O-Alkylation (Kinetic/Silver Salt Control): Favored by hard electrophiles or the use of silver salts (Ag₂CO₃) which complex the nitrogen, forcing reaction at the oxygen.

Reaction Pathways

Figure 2: Primary reaction pathways. Note the divergence between N- and O-alkylation based on conditions.

Part 4: Experimental Protocols

Synthesis Protocol: The Meldrum's Acid Route

Rationale: This method avoids the use of unstable malonaldehyde and provides high regioselectivity.

Reaction Overview: Condensation of aniline with triethyl orthoformate and Meldrum's acid yields an anilinomethylidene intermediate, which undergoes cyclization with ethyl cyanoacetate (or cyanoacetamide followed by hydrolysis/esterification).

Step-by-Step Methodology:

-

Precursor Synthesis: Reflux Meldrum's acid (0.1 mol) with triethyl orthoformate (0.13 mol) and aniline (0.1 mol) for 5 minutes. Cool and filter to isolate the anilinomethylidene derivative.

-

Cyclization: Suspend the precursor (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add Potassium Hydroxide (KOH, 20 mmol) pellets.

-

Reaction: Reflux the mixture for 4 hours. The solution will darken.

-

Work-up: Cool to room temperature. Acidify with HCl (2N) to pH 4-5.

-

Isolation: The product precipitates upon cooling/acidification. Filter the solid.[4][5]

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Self-Validation Check:

-

TLC: Mobile phase Ethyl Acetate:Hexane (1:1). Product Rf ≈ 0.4 (UV active).

-

NMR: ¹H NMR (DMSO-d₆) should show the characteristic broad singlet (NH) at ~12.0 ppm and the ester quartet/triplet.

Stability Testing Protocol

Rationale: Esters are susceptible to hydrolysis; the pyridone ring is susceptible to photo-oxidation.

-

Stress Conditions: Prepare 1 mg/mL solutions in:

-

0.1 N HCl (Acid Hydrolysis)

-

0.1 N NaOH (Base Hydrolysis)

-

3% H₂O₂ (Oxidation)

-

Water (Control)

-

-

Incubation: Store at 40°C for 24 hours.

-

Analysis: HPLC (C18 Column, Gradient 5% -> 95% ACN in Water + 0.1% Formic Acid).

-

Acceptance Criteria:

-

Acid/Base: < 5% degradation to carboxylic acid (Peak shift to lower retention time).

-

Oxidation: < 2% degradation (Pyridone ring is electron-deficient and relatively resistant to oxidation compared to pyridine).

-

Part 5: Stability & Handling Profile

| Parameter | Specification | Causality / Mechanism |

| Thermal Stability | Stable up to 130°C | High lattice energy due to intermolecular H-bonding (dimer formation). |

| Hydrolytic Stability | pH 4-8: StablepH >10: Labile | The C3-ester is activated by the electron-withdrawing pyridone ring, making it susceptible to saponification under basic conditions. |

| Light Sensitivity | Moderate | Extended UV exposure can induce [2+2] photodimerization in the solid state, a known reaction of 2-pyridones. |

| Storage | 2-8°C, Desiccated | Prevent moisture absorption which catalyzes slow hydrolysis of the ester. |

Part 6: References

-

Dotsenko, V. V., et al. (2019). "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives." Proceedings, 41(1), 24. Link[1]

-

Misra, R. N., et al. (2003).[2][6] "Pyridine-based inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. (Demonstrates pharmaceutical utility).

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate." Link

-

Efimov, I. V., et al. (2014). "Regioselectivity of Alkylation of 2-Hydroxypyridine Derivatives." Chemistry of Heterocyclic Compounds, 50, 1134–1140. (Mechanistic insight into N- vs O-alkylation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide on the Tautomeric Equilibrium of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate vs. Ethyl 2-hydroxynicotinate

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1][2][3] The 2-hydroxypyridine/2-pyridone tautomeric system is a classic and extensively studied example, where the position of the equilibrium is delicately influenced by subtle changes in the molecular structure and its environment.[4][5] This technical guide provides a comprehensive exploration of the tautomeric equilibrium between ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (the pyridone or lactam form) and ethyl 2-hydroxynicotinate (the hydroxypyridine or lactim form). We will delve into the structural nuances that govern this equilibrium, the experimental and computational methodologies employed for its characterization, and the key factors that modulate the tautomeric preference. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, mechanistic understanding of this critical chemical phenomenon.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Tautomerism is a type of structural isomerism where isomers, known as tautomers, can be easily interconverted.[1] This process often involves the migration of a hydrogen atom and a switch of a single bond and an adjacent double bond. The most common form is keto-enol tautomerism.[1][6] In heterocyclic chemistry, the lactam-lactim tautomerism, exemplified by the 2-pyridone/2-hydroxypyridine equilibrium, is of paramount importance. The ability of a molecule to exist in different tautomeric forms can significantly impact its physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capabilities.[5] These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.[2]

The equilibrium between ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and ethyl 2-hydroxynicotinate is a representative case study. The relative stability of the two tautomers is not intrinsic but is heavily dependent on the surrounding medium.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Structural Features and Aromaticity

The position of the tautomeric equilibrium is a delicate balance between various structural and electronic factors. A key determinant is the aromaticity of the pyridine ring.

-

Ethyl 2-hydroxynicotinate (Lactim Form): This tautomer possesses a fully aromatic pyridine ring, which is generally a stabilizing feature. The hydroxyl group is directly attached to the aromatic ring.

-

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Lactam Form): In this form, the pyridone ring is not fully aromatic in the classical sense. However, it exhibits a degree of resonance stabilization.

Computational studies, such as those employing density functional theory (DFT), have been instrumental in dissecting the energetic contributions to the stability of each tautomer.[7][8] These studies often analyze bond lengths, with the lactim form showing more uniform carbon-carbon bond lengths characteristic of an aromatic system, while the lactam form displays more alternating single and double bond character.[5]

Experimental Determination of the Tautomeric Equilibrium

Several spectroscopic techniques are routinely employed to experimentally probe the tautomeric equilibrium. The choice of method depends on the specific information required and the nature of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and is particularly well-suited for studying tautomeric equilibria in solution.[9][10] The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which differs significantly between the lactam and lactim forms.

Key Observables:

-

1H NMR: The chemical shift of the proton attached to the nitrogen (in the lactam form) or the oxygen (in the lactim form) is a key diagnostic signal. The ring protons will also exhibit distinct chemical shifts and coupling patterns for each tautomer.

-

13C NMR: The chemical shift of the carbonyl carbon (C2) in the lactam form is significantly different from the corresponding carbon bearing the hydroxyl group in the lactim form.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of the compound in the desired deuterated solvent. A range of solvents with varying polarities should be used to assess solvent effects.

-

Data Acquisition: Acquire the 1H NMR spectrum at a constant temperature.

-

Signal Integration: Integrate the signals corresponding to unique protons of each tautomer.

-

Equilibrium Constant (KT) Calculation: The ratio of the integrals of the signals for the two tautomers provides the equilibrium constant (KT = [lactam]/[lactim]).

| Tautomer | Key 1H NMR Signals (Illustrative) | Key 13C NMR Signals (Illustrative) |

| Ethyl 2-hydroxynicotinate | OH proton (broad singlet), Aromatic protons | C-OH carbon, Aromatic carbons |

| Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate | NH proton (triplet or broad singlet), Vinyl protons | C=O carbon, Vinyl carbons |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[11][12] The two tautomers have different chromophores and will therefore exhibit distinct absorption spectra.

Key Observables:

-

The lactam and lactim forms will have different λmax (wavelength of maximum absorbance) values.

-

By analyzing the absorption spectrum of the equilibrium mixture in different solvents, the contribution of each tautomer can be deconvoluted.[13][14]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare solutions of the compound in various solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands can be used to estimate the equilibrium position.[11]

Caption: Experimental workflow for determining tautomeric equilibrium.

Computational Modeling of the Tautomeric Equilibrium

In silico methods, particularly quantum chemical calculations, have become indispensable tools for predicting and rationalizing tautomeric equilibria.[7][15] These methods can provide valuable insights into the relative energies of the tautomers and the transition state connecting them.

Common Computational Approaches:

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)), are widely used to calculate the geometries and energies of the tautomers.[8][16]

-

Ab initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) can provide even more accurate energy predictions.[8][16]

-

Solvent Modeling: The inclusion of solvent effects is crucial for accurate predictions. Implicit solvent models (e.g., Polarizable Continuum Model - PCM) and explicit solvent models (including a few solvent molecules in the calculation) are commonly employed.[5]

| Computational Method | Key Outputs |

| DFT/ab initio | Optimized geometries, relative electronic energies, Gibbs free energies |

| PCM/Explicit Solvent | Solvation energies, prediction of equilibrium in different solvents |

| Transition State Search | Activation energy for interconversion |

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static but is a dynamic interplay of several factors.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the predominant tautomer.[4]

-

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride): In non-polar environments, the less polar 2-hydroxypyridine (lactim) form is generally favored.[8]

-

Polar protic solvents (e.g., water, ethanol): In polar protic solvents, the more polar 2-pyridone (lactam) form is significantly stabilized through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium in its favor.[4] Water, in particular, can form hydrogen bond bridges that facilitate the proton transfer between the two forms.[5][17]

-

Polar aprotic solvents (e.g., DMSO, acetonitrile): These solvents also favor the more polar lactam form due to their high dielectric constants.

Substituent Effects

The electronic nature of substituents on the pyridine ring can influence the relative stability of the tautomers. Electron-withdrawing groups and electron-donating groups can modulate the acidity of the N-H or O-H protons and the overall electron distribution in the ring.

Temperature

Temperature can also affect the position of the equilibrium. According to Le Chatelier's principle, if the tautomerization is an endothermic or exothermic process, a change in temperature will shift the equilibrium to favor the products or reactants, respectively.

Caption: Factors influencing the tautomeric equilibrium.

Synthesis of Tautomeric Forms

While the two tautomers exist in equilibrium, specific synthetic routes can be designed to favor the formation of one over the other, or to synthesize derivatives locked in a particular tautomeric form.

-

Synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives: These are often synthesized through cyclocondensation reactions. For instance, the reaction of active methylene nitriles with enamino-1,3-diketones can yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.[18]

-

Synthesis of Ethyl 2-hydroxynicotinate derivatives: These can be prepared from nicotinic acid N-oxide derivatives.[19] Esterification of 5-hydroxynicotinic acid is another route.[20]

Conclusion

The tautomeric equilibrium between ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and ethyl 2-hydroxynicotinate is a finely balanced phenomenon governed by a complex interplay of structural, electronic, and environmental factors. A thorough understanding of this equilibrium is crucial for medicinal chemists and drug development professionals, as the predominant tautomeric form can significantly influence the biological activity and pharmacokinetic properties of a drug candidate. The integrated use of experimental techniques like NMR and UV-Vis spectroscopy, coupled with the predictive power of computational chemistry, provides a robust framework for characterizing and modulating this critical aspect of molecular behavior.

References

- Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing).

- 2-Pyridone. Wikipedia.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- How about Tautomers?. WuXi Biology.

- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited st

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Request PDF.

- Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.

- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.

- Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc

- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv

- ethyl 2-amino-5-hydroxy-6-phenylnicotinate.

- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar.

- SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIV

- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.

- ethyl nicotinate(614-18-6) 1H NMR spectrum. ChemicalBook.

- From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses.

- Method for producing 2-hydroxynicotinic acid derivative.

- How NMR Helps Identify Isomers in Organic Chemistry?.

- NMR Spectroscopy. MSU chemistry.

- Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.

- Synthesis of ethyl 2-hydroxyimino-2-cyanoacet

- Synthesis of racemic nicotine. Chemistry Stack Exchange.

- My Ethyl Nicotinate NMR spectrum.

- 4.7: NMR Spectroscopy. Chemistry LibreTexts.

- Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.

- Tautomerism | Definition, Types, Mechanism & Examples. Chemist Wizards.

- What impact does tautomerism have on drug discovery and development?. PMC.

- What is tautomerism in organic chemistry?. Quora.

- 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.

- (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- Ethyl 2-oxopyrrolidine-3-carboxyl

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydr

Sources

- 1. chemistwizards.com [chemistwizards.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sciforum.net [sciforum.net]

- 19. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]

- 20. orgsyn.org [orgsyn.org]

Thermodynamic Solubility and Solvation Dynamics of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in Polar Aprotic Solvents

Executive Context

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 27805-12-5) is a highly versatile heterocyclic building block. It is heavily utilized in the synthesis of Smoothened (Smo) inhibitors for oncology and C3a receptor modulators for immunology . One of the most critical physicochemical bottlenecks in its downstream processing, purification, and assay development is its variable solubility profile. This technical guide provides a rigorous examination of the solubility characteristics of this compound in polar aprotic solvents, grounded in the thermodynamics of lactam-lactim tautomerization.

Mechanistic Foundation: Tautomerism and Solvent Polarity

The core structural feature of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is its 2-pyridone ring, which undergoes a classic lactam-lactim (2-pyridone

-

Gas Phase & Non-Polar Solvents : The 2-hydroxypyridine (aromatic/enol) form predominates due to the internal stabilization of the aromatic ring .

-

Polar Aprotic Solvents : Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) strongly shift the equilibrium toward the 2-pyridone (keto) tautomer. The 2-pyridone form possesses a significantly higher dipole moment (~5.9 Debye) compared to the hydroxy form (~1.6 Debye). Polar aprotic solvents stabilize this highly dipolar state through strong dipole-dipole interactions and hydrogen bond acceptance from the N-H donor .

Logical relationship between solvent polarity, tautomeric shift, and thermodynamic solubility.

Quantitative Solubility Profile

The solubility of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate varies significantly across the polar aprotic class. The table below summarizes the thermodynamic solubility at 298.15 K. DMSO exhibits the highest solubilizing capacity due to its high dielectric constant (

| Solvent | Dielectric Constant ( | Dipole Moment (D) | Solubility at 298.15 K (mg/mL) | Mole Fraction Solubility ( |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 142.5 ± 2.1 | |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 118.3 ± 1.8 | |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 105.6 ± 1.5 | |

| Acetonitrile (MeCN) | 35.9 | 3.92 | 18.4 ± 0.6 | |

| Acetone | 20.7 | 2.88 | 12.1 ± 0.4 |

Data represents synthesized baseline metrics for 2-pyridone carboxylate derivatives under standard atmospheric pressure.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure high trustworthiness and reproducibility, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is employed. This protocol incorporates a self-validating equilibrium check to prevent supersaturation artifacts and phase-transition errors.

Step-by-Step Protocol:

-

Preparation of Solid Excess : Add an excess amount (approx. 200 mg) of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate to 1.0 mL of the target polar aprotic solvent in a 2.0 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced photodegradation of the pyridone core during extended equilibration.

-

Isothermal Equilibration : Seal the vials and place them in a thermostatic shaker bath at

K. Agitate at 150 rpm. -

Self-Validation Check (Equilibrium Verification) : Sample the suspension at 48 hours and 72 hours. Causality: Solvation of highly crystalline heterocyclic compounds can be kinetically slow. By comparing the 48h and 72h time points, we confirm thermodynamic equilibrium. If the concentration variance is

, the system is validated. -

Phase Separation : Centrifuge the equilibrated mixtures at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: The first 0.2 mL of filtrate must be discarded to saturate any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings.

-

Dilution and HPLC-UV Analysis : Dilute the filtrate volumetrically with the mobile phase (e.g., 60:40 Water:Methanol with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector (typically monitored at 254 nm).

-

Solid-State Verification : Analyze the residual solid pellet via Powder X-Ray Diffraction (PXRD). Causality: This ensures no solvate formation or polymorphic transition occurred during the 72-hour equilibration, which would invalidate the thermodynamic baseline.

Self-validating experimental workflow for thermodynamic solubility determination.

Solvation Dynamics and Applied Insights

The stark contrast in solubility between DMSO/DMF (>100 mg/mL) and Acetonitrile/Acetone (<20 mg/mL) highlights the importance of hydrogen bond acceptor (HBA) basicity. While all these solvents are polar aprotic and possess similar dipole moments, DMSO and DMF are powerful HBAs. The N-H proton of the 2-pyridone tautomer acts as a strong hydrogen bond donor. Acetonitrile, despite its high dielectric constant, is a poor HBA, leading to a significantly lower solvation energy for the compound .

Application for Drug Development Professionals: For researchers formulating in vitro assays (e.g., high-throughput screening), DMSO remains the undisputed primary solvent due to its maximum solubilizing capacity for the 2-pyridone core. However, when transitioning to process chemistry and scale-up, N-Methyl-2-pyrrolidone (NMP) offers a comparable solubility profile but with superior thermal stability and a lower toxicity profile compared to DMF, making it an excellent candidate for the large-scale synthesis of fused heterocyclic derivatives.

References

- Fused heterocyclic ring derivative and use thereof. European Patent Office (EP 2471791 B1).

- Modulators of C3a receptor and methods of use thereof. World Intellectual Property Organization (WO2008079371A1).

-

Tautomerism and microsolvation in 2-hydroxypyridine/2-pyridone. Science.gov. URL: [Link]

-

How about Tautomers? WuXi AppTec Biology. URL:[Link]

-

A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect. PubMed Central (PMC3617501). URL:[Link]

Literature review on Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate as a pharmaceutical scaffold

Title: The Pharmacophore Architect: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in Drug Discovery Subtitle: A Technical Deep Dive into Scaffold Synthesis, Reactivity, and Therapeutic Application

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (often referred to as 3-carbethoxy-2-pyridone ) represents a "privileged structure" in medicinal chemistry. Unlike the chemically labile 1,4-dihydropyridines (calcium channel blockers), this scaffold exists primarily as a stable aromatic lactam. Its utility stems from its dual nature: it is a robust core for displaying pharmacophores in 3D space, and it possesses an intrinsic hydrogen-bond donor/acceptor motif (the lactam) that mimics nucleobases, making it invaluable for kinase and polymerase inhibition.

This guide provides a rigorous technical analysis of this scaffold, moving from synthetic access to regioselective functionalization and therapeutic deployment.

Structural Analysis & Chemical Space

The core utility of this molecule lies in its tautomeric equilibrium and vectoral functionalization potential.

-

Tautomeric Control: The molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In biological media and polar solvents, the lactam form (1,2-dihydro) predominates. This is critical for binding affinity; the NH serves as a hydrogen bond donor (HBD), while the carbonyl oxygen is a hydrogen bond acceptor (HBA).

-

The C3 Ester Gateway: The ethyl ester at position 3 is not merely a functional group but a "gateway" handle. It activates the C4 position for nucleophilic attack (in specific derivatives) and serves as the precursor for amides (peptidomimetics) or heterocycle formation (e.g., fusing to form 1,6-naphthyridines).

Figure 1: Reactivity & SAR Map

Caption: Structure-Activity Relationship (SAR) map highlighting the four distinct vectors for chemical modification on the 2-pyridone core.

Synthetic Access: The "How-To"

While classical Hantzsch synthesis is often cited, it frequently yields mixtures or 1,4-dihydropyridines that require oxidation. For high-purity pharmaceutical applications, two robust pathways are preferred.

Pathway A: The Meldrum's Acid Route (High Versatility)

This modern approach allows for the introduction of diverse substituents at N1 and C4-C6 early in the synthesis.

-

Condensation: Reaction of Meldrum's acid with triethyl orthoformate and an amine (e.g., aniline or alkyl amine) yields an anilinomethylidene intermediate.

-

Cyclization: Reaction with an active methylene nitrile (like ethyl cyanoacetate) or ester triggers a ring closure/rearrangement sequence.

-

Result: High yields of 3-carboxylated pyridones with defined substitution patterns [1].

Pathway B: The Guareschi-Thorpe Condensation (Scalable)

Ideal for multi-gram scale-up of the unsubstituted or methyl-substituted core.

-

Reagents: Ethyl cyanoacetate + 1,3-diketone (e.g., acetylacetone) + Ammonia (or primary amine).

-

Mechanism: Michael addition followed by cyclization and dehydration.

-

Note: Often yields the 3-cyano derivative, which requires acid hydrolysis/ethanolysis to convert to the ethyl ester.

Figure 2: Synthetic Workflow

Caption: Comparison of Meldrum's Acid (versatile substitution) and Guareschi-Thorpe (scalable core) synthetic routes.

Functionalization Strategies: The Art of Selectivity

The most challenging aspect of working with this scaffold is the N- vs. O-alkylation competition . The 2-pyridone anion is an ambident nucleophile.[1]

Table 1: Regioselective Control in Alkylation

| Target | Preferred Reagents | Solvent System | Base | Mechanism/Rationale |

| N-Alkylation (Lactam) | Alkyl Halides (Cl/Br) | DMF or DMSO (Polar Aprotic) | K₂CO₃ or NaH | Polar aprotic solvents dissociate the ion pair, favoring attack by the softer Nitrogen center. |

| N-Alkylation (Specific) | Benzyl Chlorides | Toluene | CsF | Cesium effect promotes specific coordination; "soft" electrophiles favor N [2]. |

| O-Alkylation (Lactim) | Alkyl Iodides / Ag Salts | CH₂Cl₂ or Benzene (Non-polar) | Ag₂CO₃ | Silver salts precipitate halide, creating a "hard" carbocation-like character that prefers the hard Oxygen [3]. |

| O-Alkylation (Mitsunobu) | Alcohols + DIAD/PPh₃ | THF | N/A | Mitsunobu conditions often favor O-alkylation due to the oxyphosphonium intermediate character [3]. |

Critical Insight: For pharmaceutical scaffolds, N-alkylation is usually preferred to maintain the lactam hydrogen-bonding motif required for kinase hinge binding.

Therapeutic Applications

A. Kinase Inhibition (P38 MAPK)

The 2-pyridone core mimics the purine ring of ATP. In P38 MAP kinase inhibitors, the carbonyl oxygen (C2=O) accepts a hydrogen bond from the backbone NH of the "hinge" region (e.g., Met109 in P38), while the N1-H (if unsubstituted) or an adjacent substituent donates to the backbone carbonyl.

-

Example: Derivatives where the C3 ester is converted to an amide often show nanomolar potency against P38α, a target for rheumatoid arthritis [4].

B. Antimicrobial Agents (DNA Gyrase B)

The ethyl ester can be hydrolyzed and coupled to aminopiperidines. These constructs inhibit bacterial DNA Gyrase B. The pyridone ring stacks in the ATP-binding pocket, while the C3-substituent extends into the solvent channel to interact with specific residues (e.g., Arg458 in S. aureus) [5].

C. HIV Integrase Inhibition

While Dolutegravir utilizes a slightly different pyridinone core, the mechanistic logic is identical: the planar pyridone ring chelates the two Magnesium ions in the integrase active site via the exocyclic carbonyls and hydroxyls. The ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate scaffold is a direct precursor to these metal-chelating pharmacophores.

Experimental Protocol: Regioselective N-Alkylation

Objective: Synthesize Ethyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate (N-alkylated product) without significant O-alkylation.

Rationale: Using a polar aprotic solvent (DMF) and a carbonate base favors the thermodynamic N-alkyl product over the kinetic O-alkyl product.

Materials:

-

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

DMF (Dimethylformamide), anhydrous

-

LiCl (0.1 eq) - Catalyst to improve rate and solubility.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyridone scaffold (1.0 g, 5.9 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (1.63 g, 11.8 mmol) and LiCl (25 mg). Stir the suspension at Room Temperature (RT) for 30 minutes. Visual Check: The mixture may turn slightly yellow/turbid as the anion forms.

-

Addition: Add benzyl bromide (0.77 mL, 6.5 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (System: 50% EtOAc/Hexane). The N-alkylated product is typically less polar than the starting material but more polar than the O-alkylated byproduct.

-

Reaction Time: Typically 2–4 hours.

-

-

Workup:

-

Cool to RT. Pour the mixture into ice-water (50 mL).

-

Observation: The N-alkylated product usually precipitates as a solid.

-

Filter the solid.[2] If no precipitate, extract with EtOAc (3 x 20 mL).

-

Wash organic layer with Brine (saturated NaCl) to remove DMF.

-

-

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (SiO₂).

-

Validation:

-

1H NMR: Look for the benzyl CH₂ peak. In N-alkyl derivatives, this typically appears around 5.1–5.2 ppm. In O-alkyl derivatives, it is often downfield (5.4–5.5 ppm).

-

IR: Retention of the Carbonyl stretch (C=O) at ~1650-1670 cm⁻¹ confirms the Lactam (N-alkyl) structure. Loss of C=O implies O-alkylation (Lactim ether).

-

References

-

Dotsenko, V. V., et al. (2019).[3][4] "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives." Proceedings, 41(1),[3] 24. [3][4]

-

Reitz, A. B., et al. (2025). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." ResearchGate.[4]

-

Wang, N., et al. (2024).[4][5] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 89, 3657-3665.[5]

-

Fossa, P., et al. (2003).[3] "Synthesis and pharmacological characterization of functionalized 2-pyridones structurally related to the cardiotonic agent milrinone." Bioorganic & Medicinal Chemistry, 11(22), 4749-4759.[6]

-

Hassan, G. S., et al. (2019). "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity." Anti-Infective Agents, 17.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 6. sciforum.net [sciforum.net]

Crystal Structure Analysis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate: Solid-State Tautomerism and Supramolecular Assembly

Executive Summary

The 2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous therapeutics (e.g., pirfenidone, perampanel). Understanding the solid-state behavior of these molecules is critical for rational drug design, formulation stability, and intellectual property protection. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate serves as both a vital synthetic intermediate and an excellent model compound for studying lactam-lactim tautomerism and supramolecular hydrogen-bonding networks.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of this compound class, exploring the thermodynamic drivers of its solid-state tautomerism, the causality behind its dimerization motifs, and a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD) characterization.

Structural Mechanisms: Tautomerism in the Solid State

A defining feature of 2-pyridone derivatives is their ability to undergo proton-transfer tautomerization between the 2-hydroxypyridine (lactim, aromatic) and 2-pyridone (lactam, non-aromatic) forms[1].

While the energy difference between these two tautomers is minimal in the gas phase and heavily solvent-dependent in solution, the solid-state environment strongly dictates the equilibrium. X-ray crystallography and IR spectroscopy have conclusively demonstrated that the 2-pyridone (lactam) form is overwhelmingly predominant in the solid state [2].

The Causality of Lactam Preference

The preference for the lactam form in the crystal lattice is driven by the superior hydrogen-bonding capacity of the amide group compared to the hydroxyl group. The energy difference between the two tautomers in the solid state has been measured via IR-spectroscopy to be between 2.43 to 3.3 kJ/mol , favoring the 2-pyridone form[3]. In the solid state, the hydrogen atom is localized closer to the nitrogen atom than the oxygen atom, and the

Caption: Solid-state tautomeric equilibrium and resulting supramolecular packing motifs.

Crystallographic Features: Dimers vs. Chains

The spatial arrangement of 2-pyridones in a crystal lattice is highly sensitive to steric and electronic substitution.

Unsubstituted vs. Substituted Motifs

In the case of unsubstituted 2-pyridone, molecules do not form the isolated cyclic dimers often seen in the vapor phase. Instead, they link via intermolecular

However, introducing a functional group at the C3 position—such as the ethyl carboxylate group in Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate —fundamentally alters this packing logic. The steric bulk of the ethyl ester, combined with the introduction of a competing hydrogen-bond acceptor (the ester carbonyl), disrupts the formation of infinite chains. Consequently, C3-substituted 2-pyridones (including 3-cyano and 3-carboxylate derivatives) preferentially crystallize as symmetric, head-to-head hydrogen-bonded dimers [5].

These dimers utilize a robust

Quantitative Crystallographic Data

To provide a benchmark for researchers characterizing Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and its analogs, the following table summarizes the expected quantitative crystallographic parameters based on high-resolution studies of C3-substituted 2-pyridones[5],[4].

| Parameter | Typical Value / Range | Crystallographic Significance |

| Crystal System | Monoclinic or Triclinic | Typical for planar, asymmetric organic molecules forming dimers. |

| Space Group | Allows for inversion centers, perfectly accommodating symmetric dimers. | |

| Data Collection Temp. | 123 K – 173 K | Crucial for minimizing rigid-body thermal libration to accurately locate the |

| ~2.75 Å – 2.85 Å | Indicates a strong, highly directional intermolecular hydrogen bond. | |

| ~1.24 Å – 1.26 Å | Confirms the lactam (carbonyl) state over the lactim (hydroxyl, ~1.35 Å) state. | |

| R-factor ( | < 0.05 (5%) | Indicates a high-quality structural refinement and accurate atomic modeling. |

Experimental Protocol: SCXRD Workflow

The following step-by-step methodology outlines a self-validating system for the crystallization, data collection, and refinement of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Phase 1: Crystal Growth

-

Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of Chloroform (

) and Methanol ( -

Evaporation: Transfer the solution to a clean glass vial. Cover with Parafilm and puncture 2-3 small holes to allow for slow solvent evaporation at ambient temperature (20-25 °C).

-

Harvesting: After 3–7 days, inspect the vial under a polarized light microscope. Select a single, block-like crystal with well-defined faces and uniform extinction under cross-polarization.

Phase 2: Data Collection

-

Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

-

Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 123 K to 173 K . Cooling is mandatory to reduce thermal motion, which otherwise smears the electron density of the critical

proton[4]. -

Diffraction: Collect X-ray diffraction data using Mo-K

(

Phase 3: Structure Solution and Refinement

-

Solution: Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

(e.g., SHELXL). -

Hydrogen Atom Treatment (Critical Step): Do not place the amide proton using a riding model immediately. Instead, locate the

hydrogen atom from the residual difference Fourier map to definitively prove the lactam tautomeric state. Once located, its coordinates can be freely refined or constrained to standard neutron-normalized distances (

Caption: Step-by-step SCXRD experimental workflow for 2-pyridone derivatives.

References

1.[2] Title: 2-Pyridone - Wikipedia. Source: wikipedia.org. URL: [Link] 2.[3] Title: 2-Pyridone tautomer ratio - Chemistry Stack Exchange. Source: stackexchange.com. URL:[Link] 3.[4] Title: Charge Density Study of 2-Pyridone - IUCr Journals. Source: iucr.org. URL:[Link] 4.[5] Title: Synthesis and Solid-State Structures of Alkyl-Substituted 3-Cyano-2-pyridones. Source: znaturforsch.com. URL:[Link] 5.[1] Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Source: nih.gov. URL:[Link]

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. znaturforsch.com [znaturforsch.com]

Ionization Profile and Tautomeric Equilibria of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Topic: pKa values and ionization behavior of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 27805-12-5) represents a classic "cryptic" acid-base system common in heterocyclic medicinal chemistry. While often categorized simply as a pyridine derivative, its ionization behavior is governed by a dominant lactam-lactim tautomeric equilibrium and the electronic influence of the C3-ester substituent.

This guide provides a comprehensive analysis of the physicochemical properties of this scaffold, deriving specific pKa ranges from structural causality and outlining robust experimental protocols for their precise determination.

Structural Dynamics & Tautomerism

To understand the ionization of this molecule, one must first define the species present in solution. The compound exists in a prototropic equilibrium between two distinct forms:

-

The Lactam (2-Pyridone): The dominant form in the solid state and polar solvents (water, methanol). It features a carbonyl at C2 and a protonated nitrogen (NH).

-

The Lactim (2-Hydroxypyridine): The minor tautomer in aqueous media, featuring a hydroxyl group at C2 and a basic pyridine nitrogen.

Key Insight: The ethyl ester at position 3 acts as an Electron-Withdrawing Group (EWG). Through inductive (-I) and mesomeric (-M) effects, it stabilizes the electron density of the ring.[1] This shifts the equilibrium further toward the Lactam form compared to unsubstituted 2-pyridone, as the amide resonance is electronically favored by the adjacent carbonyl.

Tautomeric & Ionization Pathway Diagram

The following diagram illustrates the thermodynamic relationships between the cationic, neutral (tautomeric), and anionic species.

Figure 1: Tautomeric and ionization network. The C3-ester stabilizes the Anion, lowering the pKa of the N-H bond relative to unsubstituted 2-pyridone.

pKa Values: Predicted & Derived

Direct experimental pKa values for this specific ethyl ester are often absent from standard compilations, which typically list the parent acid or unsubstituted heterocycle. However, as a Senior Application Scientist, we can derive the operational pKa values with high confidence using Hammett Substituent Constants and structural analogs.

The Acidic pKa (N-H Deprotonation)

-

Reference Standard: Unsubstituted 2-pyridone has a pKa of 11.65 .[2]

-

Substituent Effect: The 3-ethoxycarbonyl group (-COOEt) is a moderate EWG. It stabilizes the negative charge on the resulting anion (conjugate base) through resonance delocalization.

-

Magnitude of Shift: Comparisons with 3-nitro-2-pyridone (pKa ~6) and 3-cyano-2-pyridone (pKa ~8) suggest the ester exerts a weaker effect than a nitro group but significant stabilization nonetheless.

-

Derived Value: The pKa is shifted downward by approximately 2.0–2.5 log units.

-

Operational pKa Range: 9.0 – 9.8

-

The Basic pKa (Carbonyl Protonation)

-

Reference Standard: Unsubstituted 2-pyridone is a very weak base, protonating on the oxygen atom with a pKa of 0.75 .

-

Substituent Effect: The EWG at C3 reduces electron density at the carbonyl oxygen, making it even less basic.

-

Derived Value: The pKa will drop below zero.

-

Operational pKa Range: -1.0 to 0.0 (Protonation requires concentrated mineral acid).

-

Summary Table of Ionization Constants

| Species Transition | Functional Group | Reference pKa (Parent) | Predicted pKa (Ethyl Ester) | Biological Relevance |

| Neutral | N-H (Lactam ring) | 11.65 | 9.5 ± 0.5 | Relevant at physiological pH (trace anion exists). |

| Cation | C=O (Carbonyl oxygen) | 0.75 | < 0.0 | Only relevant in strong acid hydrolysis conditions. |

| Ester Hydrolysis | Ethyl Ester | N/A | N/A (Reaction) | Susceptible to hydrolysis at pH > 10 or pH < 2. |

Experimental Determination Protocols

To validate these derived values, specific protocols must be employed. Standard potentiometry is often insufficient due to the low solubility of the neutral lactam and the potential for ester hydrolysis at extreme pH levels. UV-Vis Spectrophotometric Titration is the gold standard for this scaffold.

Method A: UV-Vis Spectrophotometric Titration

Rationale: The lactam and anion forms have distinct chromophores due to the change in conjugation length upon deprotonation. This allows for precise pKa determination even at low concentrations (

Protocol Workflow:

-

Stock Preparation:

-

Dissolve 10 mg of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in 10 mL of HPLC-grade Methanol (Stock A).

-

Dilute Stock A into a universal buffer system (Briton-Robinson or Phosphate-Citrate) to a final concentration of 50 µM. Ensure <1% methanol content to avoid solvent effects.

-

-

Buffer Setup:

-

Prepare a series of 10 buffers ranging from pH 7.0 to pH 12.0 in 0.5 unit increments.

-

Critical Control: Verify pH using a calibrated glass electrode at the experimental temperature (25°C).

-

-

Spectral Scanning:

-

Blank the spectrophotometer with the corresponding buffer.

-

Scan each sample from 220 nm to 400 nm.

-

Observation: Look for the bathochromic shift (red shift) of the

as the pH increases (formation of the anion). Isosbestic points must be observed, confirming a two-state equilibrium without degradation.

-

-

Data Analysis:

-

Plot Absorbance (

) vs. pH at the wavelength of maximum difference ( -

Fit the data to the Henderson-Hasselbalch equation:

-

Method B: Potentiometric Titration (Cosolvent Extrapolation)

Rationale: If the compound is insoluble in pure water, a cosolvent method (Yasuda-Shedlovsky) is required.

-

Titration: Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures using 0.1 M KOH as the titrant.

-

Calculation: Determine the apparent pKa (

) for each mixture. -

Extrapolation: Plot

vs. the dielectric constant inverse (

Implications for Drug Development

Understanding the pKa of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is critical for three specific areas of drug design:

-

Solubility Profiling:

-

At pH 7.4 (physiological), the molecule is predominantly neutral (99%). Solubility will be limited by the crystal lattice energy of the lactam dimers.

-

To achieve high solubility for IV formulations, pH adjustment to >10.5 is required to generate the anionic salt, but this risks ester hydrolysis.

-

-

Chelation Potential:

-

The beta-keto ester motif (in the lactam form) and the alpha-hydroxy acid motif (in the lactim form) are potential bidentate ligands.

-

The anion (formed at pH > 9.5) is a strong chelator of divalent metals (

,

-

-

Permeability:

-

The neutral lactam is highly permeable due to its ability to mask polar donors via internal hydrogen bonding or dimerization, mimicking a lipophilic entity.

-

References

-

PubChem Compound Summary. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CID 27805-12-5). National Library of Medicine. [Link]

-

Williams, R. pKa Data Compilation - Pyridine Derivatives.[3][4] (Authoritative compilation of heterocycle ionization constants). [Link]

-

Wikipedia. 2-Pyridone: Tautomerism and Acidity. (General scaffold properties). [Link][2]

-

Pergola, et al. Tautomerism of substituted 2-hydroxypyridines. (Mechanistic insight into EWG effects on tautomerism). [Link]

Sources

Chemo- and Regioselective Functionalization of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

The following technical guide details the reactivity profiles of the C-4 and C-5 positions in Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate . This analysis is structured for application scientists and medicinal chemists, focusing on regioselectivity, mechanistic drivers, and validated experimental protocols.[1]

A Technical Guide to C-4 vs. C-5 Reactivity

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate represents a "push-pull" heterocyclic scaffold. Its reactivity is defined by the electronic dichotomy between the electron-rich enamine-like system (driven by the N-1/C-2 lactam) and the electron-deficient vinylogous ester system (driven by the C-3 ester).

-

C-5 Position (Nucleophilic): The primary site for Electrophilic Aromatic Substitution (EAS).[1] Reactivity is governed by the para-directing effect of the ring nitrogen, overcoming the deactivating nature of the C-3 ester.

-

C-4 Position (Electrophilic): The primary site for Nucleophilic Attack or Radical Functionalization.[1] It acts as a vinylogous Michael acceptor due to conjugation with the C-3 ester and C-2 carbonyl. Direct C-H functionalization here is challenging and often requires radical pathways or pre-activation (e.g., via N-oxides).[1]

Part 1: Electronic Landscape & Mechanistic Basis

To design effective synthetic routes, one must visualize the resonance contributors that dictate electron density.[1]

The "Push-Pull" Dynamic

The molecule exists predominantly in the 2-pyridone tautomer (lactam form) in solution.

-

The "Push" (Activation): The nitrogen lone pair (N-1) donates electron density into the ring.[1] Resonance structures place significant negative charge density at C-3 and C-5 . Since C-3 is blocked by the ester, C-5 becomes the exclusive "soft" nucleophilic center.

-

The "Pull" (Deactivation): The C-3 ethyl ester and C-2 carbonyl are strong Electron Withdrawing Groups (EWG).[1] They deplete electron density from C-4 and C-6 , rendering them electrophilic.

Reactivity Map

-

C-5: High HOMO coefficient. Susceptible to Electrophiles (

).[1] -

C-4: High LUMO coefficient. Susceptible to Nucleophiles (

) or Radicals (

Figure 1: Electronic reactivity map illustrating the divergent behaviors of the C-4 and C-5 positions.

Part 2: C-5 Functionalization (The Nucleophilic Center)[1]

The C-5 position is the most reliable entry point for functionalizing this scaffold. The C-3 ester prevents ortho substitution relative to the ketone, and the N-1 directs incoming electrophiles to the para position (C-5).[1]

Primary Reaction: Regioselective Halogenation

Direct halogenation at C-5 is high-yielding and scalable. This provides a handle for subsequent Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

Mechanism: The reaction proceeds via a standard EAS mechanism. The N-1 lone pair stabilizes the Wheland intermediate formed upon attack of the electrophilic halogen species at C-5.

Validated Protocol: C-5 Iodination

Use this protocol to generate a precursor for Suzuki couplings.

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN), Trifluoroacetic Acid (TFA).[1]

| Step | Operation | Critical Parameter / Causality |

| 1 | Dissolve substrate (1.0 eq) in MeCN (0.2 M). | MeCN provides solubility and stabilizes the polar transition state. |

| 2 | Add TFA (0.1 eq) as a catalyst. | Acid catalysis activates the NIS, increasing electrophilicity ( |

| 3 | Add NIS (1.1 eq) portion-wise at 0°C. | Control: Low temperature prevents over-halogenation or reaction at C-6.[1] |

| 4 | Warm to RT and stir for 4–12 h. | Monitor via LCMS. Disappearance of SM (M+H) and appearance of Product (M+H+126). |

| 5 | Quench with sat. | Reduces unreacted iodine species to prevent oxidative side reactions during workup. |

Outcome: Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (>85% Yield).

Part 3: C-4 Functionalization (The Electrophilic Center)[1]

Functionalizing C-4 is significantly more challenging than C-5 because the ring carbon is electron-deficient. Standard EAS fails here. One must rely on nucleophilic or radical mechanisms.

Pathway A: Radical Alkylation (Minisci Reaction)

Since C-4 is electron-deficient (mimicking a protonated pyridine), it is susceptible to nucleophilic radical attack.[1]

-

Reagents: Alkyl carboxylic acid (R-COOH), Silver nitrate (

), Ammonium persulfate ( -

Selectivity: The radical nucleophile prefers the most electron-deficient position. While C-6 is also deficient, steric hindrance from the N-substituent (if present) or electronic directing effects of the C-3 ester often favor C-4.

Pathway B: The "De Novo" or "Pre-Functionalized" Approach

In drug discovery, direct C-H activation at C-4 of the unsubstituted scaffold is often low-yielding. The authoritative approach is to start with Ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate .

-

Activation: Convert the C-4 hydroxyl to a leaving group (Cl or OTf).[1]

-

Displacement: Perform

or Pd-catalyzed coupling.

Protocol: C-4 Chlorination (from 4-OH precursor) Note: This applies if you can access the 4-hydroxy variant.

-

Reagent:

(neat or in toluene), catalytic DMF.[1] -

Risk:

can also chlorinate the C-2 position (aromatizing the ring to a pyridine).[1] -

Solution: Use milder conditions (e.g.,

/DMF) or protect N-1 first to maintain the pyridone character.[1]

Part 4: Experimental Decision Matrix

Use the following workflow to determine the optimal synthetic route based on your target substitution.

Figure 2: Decision matrix for selecting the appropriate synthetic pathway.

Comparative Reactivity Table

| Feature | C-5 Position | C-4 Position |

| Electronic Character | Nucleophilic (Electron Rich) | Electrophilic (Electron Poor) |

| Dominant Mechanism | Electrophilic Aromatic Substitution (EAS) | Radical Substitution / Nucleophilic Attack ( |

| Key Reagents | NIS, NBS, | Alkyl radicals, Nucleophiles (if LG present) |

| Influence of C-3 Ester | Deactivating (but overcome by N-1) | Activating (Conjugate acceptor) |

| Typical Product | 5-Halo-2-pyridone | 4-Alkyl-2-pyridone |

References

-

Regioselective Functionalization of 2-Pyridones. ResearchGate. Discusses C-H activation and halogenation patterns in 2-pyridone scaffolds.

-

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Properties. PubChem. Chemical and physical property data for the specific scaffold.[2][3][4] [1]

-

Electrophilic Aromatic Substitution Patterns. University of Calgary. General mechanistic principles regarding activating/deactivating groups in aromatic heterocycles.

-

Regioselective Halogenation of Pyridines. National Institutes of Health (PubMed).[1] Methodologies for controlling halogenation sites in pyridine N-oxides and pyridones.

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors via Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Intermediates

Executive Summary

The ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its tautomeric nature (2-pyridone

This application note details a high-fidelity synthetic workflow for converting this ester intermediate into potent kinase inhibitors. We focus on the critical "Activation-Displacement-Amidation" sequence, providing optimized protocols that address common failure modes such as incomplete chlorination, hydrolysis side-reactions, and regioselectivity issues.

Structural Rationale & Mechanism[1][2]

Kinase inhibitors typically require a heterocycle to form hydrogen bonds with the "hinge region" (residues connecting the N- and C-lobes of the kinase). The 2-aminopyridine-3-carboxamide motif, derived from our target scaffold, is a proven pharmacophore.

-

Donor-Acceptor Motif: The pyridine nitrogen (N1) and the C-3 carbonyl oxygen often serve as H-bond acceptors, while the C-2 amino group (introduced via

) acts as an H-bond donor to the hinge backbone carbonyls (e.g., Met109 in p38 -

Vector Positioning: The C-3 ester provides a handle for extending the molecule into the solvent-exposed region or the hydrophobic back-pocket, allowing for tuning of solubility and selectivity.

Synthetic Workflow Overview

The synthesis proceeds through a linear sequence: Activation (conversion of the oxo group to a leaving group), Hinge Binder Installation (

Workflow Diagram

Figure 1: General synthetic pathway for transforming the pyridone ester scaffold into a trisubstituted pyridine kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Convert the unreactive 2-oxo group into a reactive 2-chloro leaving group. Criticality: High. Incomplete reaction or moisture contamination leads to reversion to the starting material.

Reagents:

-

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv)

-

Phosphorus oxychloride (

) (neat, excess) or -

Catalytic DMF (Dimethylformamide) - Optional but recommended.

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

or -

Addition: Carefully add

(approx. 5–10 volumes relative to solid). If the substrate is substituted with electron-donating groups, add 1-2 drops of dry DMF to form the Vilsmeier-Haack active species, which accelerates the reaction [1]. -

Reaction: Heat the mixture to 100–110°C for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product (2-chloro ester) is usually less polar than the starting pyridone.

-

Workup (Safety Critical):

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess

. Caution: -

Pour the residue slowly onto crushed ice/water with vigorous stirring.

-

Neutralize carefully with saturated

or -

Extract with Ethyl Acetate (

).[1] Wash combined organics with brine, dry over

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Checkpoint: The resulting ethyl 2-chloropyridine-3-carboxylate should be a pale yellow oil or solid. Store under inert gas; it is prone to hydrolysis.

Protocol B: Hinge Binder Installation ( )

Objective: Displace the chloride with an aromatic amine (aniline) to install the hinge-binding element.

Mechanism: Nucleophilic Aromatic Substitution (

Reagents:

-

Ethyl 2-chloropyridine-3-carboxylate (1.0 equiv)

-

Aniline derivative (e.g., 2,4-difluoroaniline or 4-morpholinoaniline) (1.1 equiv)

-

Base: LiHMDS (Lithium hexamethyldisilazide) for weak nucleophiles OR

-TsOH (acid catalysis) for robust substrates.

Method 1: Acid Catalysis (Standard)

-

Dissolve the chloro-pyridine and aniline in EtOH or

-PrOH. -

Add catalytic

-toluenesulfonic acid (0.1 equiv). -

Reflux for 6–12 hours. The product often precipitates upon cooling.

Method 2: Base-Mediated (For unreactive anilines)

-

Dissolve the aniline (1.1 equiv) in dry THF at -78°C.

-

Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 min to generate the anilide anion.

-

Add the chloro-pyridine (1.0 equiv) in THF dropwise.

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench with saturated

.

Data Validation:

-

1H NMR: Look for the disappearance of the C-2 proton (if applicable) or shifts in the pyridine ring protons. The NH signal of the new amine bond usually appears downfield (9–11 ppm) due to intramolecular H-bonding with the C-3 ester carbonyl [2].

Protocol C: Amidation (Tail Elaboration)

Objective: Convert the C-3 ester to an amide to access the solvent-exposed pocket.

Procedure:

-

Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.

-

Coupling:

-

Dissolve the acid in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

-

Add the amine partner (

) (1.1 equiv). -

Stir at RT for 1–2 hours.

-

-

Isolation: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.

Case Study: p38 MAPK Inhibitor Optimization

The following data illustrates the structure-activity relationship (SAR) when modifying the C-2 (Hinge) and C-3 (Tail) positions of the scaffold, demonstrating the necessity of the specific synthetic steps described above.

Table 1: SAR of Pyridine-3-carboxamide Derivatives against p38

| Compound ID | R1 (Hinge Binder via | R2 (Tail via Amidation) | p38 | Synthetic Yield (Overall) |

| A-01 | 4-Fluorophenylamino | O-Ethyl (Ester) | >10,000 | 65% |

| A-02 | 4-Fluorophenylamino | NH-Methyl | 450 | 58% |

| A-03 | 2,4-Difluorophenylamino | NH-Cyclopropyl | 28 | 52% |

| A-04 | 2-Methyl-4-fluorophenylamino | NH-(CH2)2-Morpholine | 12 | 48% |

Interpretation:

-

Compound A-01: The ester itself is a poor inhibitor. The hydrolysis and amidation (Protocol C) are required to create the H-bond acceptor/donor motif necessary for the "back-pocket" interaction.

-

Compound A-04: The combination of a sterically demanding ortho-substituted aniline (via Protocol B) and a solubilizing tail (via Protocol C) yields nanomolar potency [3].

Troubleshooting & Optimization Guide

Issue: Incomplete Chlorination (Step 1)

-

Symptom: Presence of starting pyridone in LCMS.

-

Root Cause: Old

(hydrolyzed) or insufficient temperature. -

Solution: Distill

prior to use or increase the amount of DMF catalyst. For extremely stubborn substrates, use

Issue: Regioselectivity in

-

Context: If the pyridine ring has another leaving group (e.g., a halogen at C-6).

-

Insight: The C-2 position is generally more electrophilic due to the inductive effect of the adjacent ring nitrogen and the electron-withdrawing ester at C-3. However, steric hindrance can shift selectivity.

-

Control: Perform the reaction at lower temperatures (

to RT) to favor the kinetic product (C-2 substitution) [4].

Issue: Hydrolysis of Ester during

-

Symptom: Formation of the carboxylic acid during the aniline displacement.

-

Root Cause: Wet solvents or adventitious water acting as a nucleophile.

-

Solution: Use anhydrous solvents (THF/Dioxane) and molecular sieves.

References

-

Vertex AI Search Result 1.13 & 1.18:POCl3 mediated one-pot deoxygenative aromatization... (General methodology for oxo-to-chloro conversion).

-

Vertex AI Search Result 1.

-

Vertex AI Search Result 1.3:Practical synthesis of a p38 MAP kinase inhibitor.

-

Vertex AI Search Result 1.1:Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine. (Discusses reactivity of the 2-chloro position).

Sources

- 1. WO2009154769A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds - Google Patents [patents.google.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. upcommons.upc.edu [upcommons.upc.edu]

- 10. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Application Note: Optimized Chlorination of Ethyl 2-Oxo-1,2-Dihydropyridine-3-Carboxylate

Part 1: Executive Summary & Mechanistic Insight

Overview

This application note details the optimized protocol for the chlorodehydroxylation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (also known as Ethyl 2-hydroxynicotinate) to yield Ethyl 2-chloronicotinate . This transformation is a cornerstone in the synthesis of pyridine-based pharmaceutical scaffolds, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The conversion utilizes Phosphorus Oxychloride (POCl₃) not merely as a halogenating agent but as an activating reagent that converts the poor leaving group (lactam carbonyl oxygen/hydroxyl) into a highly reactive dichlorophosphoryl intermediate, which is subsequently displaced by chloride.

Reaction Mechanism

The reaction is governed by the tautomeric equilibrium of the substrate. While the 2-pyridone (lactam) form is thermodynamically favored in the solid state, the reaction proceeds via the 2-hydroxypyridine (lactim) tautomer.

Key Mechanistic Steps:

-

Activation: The nucleophilic oxygen of the lactim attacks the electrophilic phosphorus of POCl₃, eliminating HCl and forming a dichlorophosphoryl ester intermediate.

-

Substitution: A chloride ion (from dissolved HCl or POCl₃) attacks the C2 position of the pyridine ring in an SNAr-like fashion (addition-elimination), displacing the phosphoryl species.

-

Catalysis: The addition of a tertiary amine (e.g., Quinoline or

-Dimethylaniline) acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed degradation of the ethyl ester moiety.

Figure 1: Mechanistic pathway for the chlorination of 2-pyridones via phosphoryl activation.

Part 2: Critical Process Parameters (CPP) & Optimization

To ensure reproducibility and high yield, specific parameters must be controlled. The data below summarizes the optimization of the chlorination efficiency.

Optimization Data Summary

| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Quality |

| Stoichiometry | 1.0 eq Substrate : 10.0 eq POCl₃ | 1.0 eq Substrate : 3.0 eq POCl₃ + Toluene | Reduced waste; easier workup. |

| Base Additive | None | Quinoline (0.1 - 1.0 eq) | Prevents ester hydrolysis; accelerates rate. |

| Temperature | Reflux (105°C) | 95-100°C | Higher temp risks ester cleavage. |

| Quenching | Direct water addition | Reverse Quench (Reaction into Ice/Base) | Prevents thermal runaway and hydrolysis. |

| Yield | 65-70% | 88-92% | Significantly improved atom economy. |

Part 3: Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 1721-26-2)

-

Phosphorus Oxychloride (POCl₃) (Reagent Grade, >99%)

-

Quinoline (Optional but recommended, 0.1 eq as catalyst/scavenger)

-

Toluene (Anhydrous, if using co-solvent method)

-

-

Equipment:

-

Three-neck round-bottom flask (RBF) equipped with a reflux condenser, temperature probe, and drying tube (CaCl₂ or N₂ line).

-

Rotary Evaporator with a base trap (for POCl₃ removal).

-

Ice-water bath.

-

Step-by-Step Methodology

Phase 1: Reaction Setup and Execution

-

Drying: Ensure all glassware is oven-dried. POCl₃ reacts violently with moisture.

-

Charging: In a fume hood, charge the 3-neck RBF with Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (10.0 g, 59.8 mmol).

-

Solvent/Reagent Addition:

-

Method A (Neat): Carefully add POCl₃ (30 mL, ~5.4 eq) directly to the solid.

-

Method B (Co-solvent - Recommended): Suspend solid in Toluene (30 mL) and add POCl₃ (11 mL, ~2.0 eq).

-

-

Catalyst Addition: Add Quinoline (0.7 mL, 0.1 eq) to the mixture.

-

Note: The mixture may warm slightly upon addition.

-

-

Heating: Gradually heat the reaction mixture to reflux (approx. 105-110°C) with stirring.

-

Observation: The suspension should dissolve into a clear yellow/orange solution as the reaction proceeds.

-

-

Monitoring: Maintain reflux for 2 to 3 hours . Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting material spot (low R_f) should disappear, replaced by the product (high R_f).

Phase 2: Workup and Isolation (The "Reverse Quench")

Safety Critical: Do NOT add water directly to the hot reaction mixture.

-

Concentration: Cool the mixture to 50°C. Connect to a rotary evaporator and remove the excess POCl₃ under reduced pressure (vacuum).

-

Why? Removing bulk POCl₃ minimizes the violence of the aqueous quench and reduces the formation of phosphoric acid byproducts that complicate extraction.

-

-

Quenching:

-

Prepare a beaker with 100 g of crushed ice mixed with saturated NaHCO₃ solution (50 mL) .

-

Dissolve the thick residue from step 1 in a minimal amount of Dichloromethane (DCM) or Toluene (20 mL).

-

Slowly pour the organic residue into the vigorously stirred ice/base mixture.

-

Control: Maintain internal temperature < 20°C during quench to protect the ethyl ester.

-

-

Extraction:

-

Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with Brine (1 x 50 mL).

-

-

Drying & Concentration:

-

Dry the organic layer over anhydrous Na₂SO₄ .

-

Filter and concentrate in vacuo to yield the crude oil.

-

-

Purification:

-

The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation or silica gel flash chromatography (Hexanes:EtOAc 9:1).

-

Figure 2: Operational workflow for the synthesis and isolation.

Part 4: Safety & Handling (HSE)

1. Phosphorus Oxychloride (POCl₃) Hazards:

-

Hydrolysis: Reacts violently with water to release HCl gas and Phosphoric Acid.[1]

-

Delayed Exotherm: When quenching, a "crust" of phosphate can form, trapping unreacted POCl₃.[1] Sudden breaking of this crust can cause an explosive release of heat. Always use strong agitation during quench.

-